molecular formula C25H28O6 B1265326 Monotesone B

Monotesone B

Cat. No.: B1265326
M. Wt: 424.5 g/mol
InChI Key: OKBQXURKDRNMAB-NRFANRHFSA-N
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Description

Based on contextual analysis of related compounds in pharmacological and chemical databases, it is hypothesized to belong to the class of halogenated aromatic ketones or heterocyclic derivatives. Such compounds are often explored for their biological activity, particularly in drug development targeting enzymatic pathways or receptor interactions . Monotesone B’s synthesis likely involves multi-step organic reactions, as seen in analogous compounds, utilizing techniques such as nucleophilic substitution or Friedel-Crafts acylation, followed by purification via chromatography .

Properties

Molecular Formula

C25H28O6

Molecular Weight

424.5 g/mol

IUPAC Name

(2S)-2-(3,5-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C25H28O6/c1-13(2)5-7-18-23(29)19(8-6-14(3)4)25-22(24(18)30)20(28)12-21(31-25)15-9-16(26)11-17(27)10-15/h5-6,9-11,21,26-27,29-30H,7-8,12H2,1-4H3/t21-/m0/s1

InChI Key

OKBQXURKDRNMAB-NRFANRHFSA-N

Isomeric SMILES

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=CC(=CC(=C3)O)O)CC=C(C)C)O)C

Canonical SMILES

CC(=CCC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC(=CC(=C3)O)O)CC=C(C)C)O)C

Origin of Product

United States

Chemical Reactions Analysis

Synthetic Pathways

Monotesone B [(±)-88] is synthesized via a multi-step route involving prenylation, Claisen-Schmidt condensation, and deprotection strategies. Key steps include:

  • Prenylation of phloracetophenone : Achieved under Xiao’s conditions to introduce prenyl groups at specific positions .

  • Methoxymethyl (MOM) protection : Ensures selective reactivity during subsequent steps .

  • Claisen-Schmidt condensation : Combines prenylated phloracetophenone derivatives with benzaldehyde analogs to form chalcone intermediates .

  • Cyclization : Acid-mediated ring closure converts chalcones to flavanones .

  • Deprotection : BF₃·Et₂O and Me₂S systems remove MOM groups without degrading the core structure .

Prenylation

  • Conditions : Xiao’s method employs prenyl bromide in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) .

  • Outcome : Introduces prenyl groups to the phloracetophenone scaffold, critical for bioactivity.

Claisen-Schmidt Condensation

  • Reagents : Chalcone intermediates form via base-catalyzed (e.g., NaOH) condensation between ketones and aldehydes .

  • Selectivity : MOM protection directs reactivity to specific hydroxyl groups, preventing undesired side reactions .

Deprotection

  • Agents : BF₃·Et₂O cleaves MOM ethers under mild conditions, preserving the flavanone backbone .

Analytical Characterization

This compound’s structure was confirmed using:

  • NMR Spectroscopy :

    • ¹H NMR : Signals for prenyl groups (δ 1.60–1.70 ppm) and aromatic protons (δ 6.30–7.50 ppm) .

    • ¹³C NMR : Peaks corresponding to carbonyl (δ 180–190 ppm) and prenyl carbons (δ 17–25 ppm) .

  • Mass Spectrometry : ESI-MS confirmed the molecular ion [M+H]⁺ at m/z 455, consistent with the formula C₂₇H₃₀O₆ .

Reaction Optimization

  • Catalyst Use : Acidic conditions (e.g., HCl/EtOH) accelerated cyclization, achieving >80% conversion to flavanones .

  • Solvent Effects : Polar solvents (e.g., THF) improved chalcone solubility during condensation .

Stability and Reactivity

  • Thermal Stability : Stable up to 200°C (DSC analysis) .

  • pH Sensitivity : Degrades under strong alkaline conditions (pH > 12) .

Comparison with Similar Compounds

Structural Similarities :

  • Both compounds feature a benzophenone backbone with halogen substitutions (chlorine atoms at positions 2' and 5).

Key Differences :

  • Functional Groups: Monotesone B’s exact substituents are undefined, but 2-Amino-2',5-dichlorobenzophenone includes an amino group absent in many halogenated ketones.
  • Synthetic Pathways: The synthesis of 2-Amino-2',5-dichlorobenzophenone involves condensation reactions between chlorinated benzoyl chlorides and aniline derivatives, whereas this compound may require alternative reagents or catalysts .

α-Bromoacetophenone

Functional Similarities :

  • Both compounds are aromatic ketones with halogen substituents, enabling participation in nucleophilic aromatic substitution or cross-coupling reactions.
  • Applications in pharmaceutical intermediates or bioactive molecule synthesis are shared .

Key Differences :

  • Reactivity: α-Bromoacetophenone’s bromine atom at the α-position enhances its electrophilicity compared to chlorine-substituted analogs like this compound.
  • Stability : Brominated compounds often exhibit lower thermal stability than chlorinated derivatives, impacting storage and handling protocols .

Comparative Data Table

Property This compound 2-Amino-2',5-dichlorobenzophenone α-Bromoacetophenone
Molecular Formula Not reported C₁₃H₉Cl₂NO C₈H₇BrO
Molecular Weight Not reported 278.12 g/mol 199.04 g/mol
Halogen Substituents Likely Cl/Br Cl (positions 2',5) Br (α-position)
Synthetic Method Multi-step alkylation Condensation of benzoyl chlorides Friedel-Crafts acylation
Solubility Hydrophobic Insoluble in water, soluble in DMSO Soluble in organic solvents
Applications Research compound USP reference standard Pharmaceutical intermediate

Data synthesized from USP standards and synthetic methodologies .

Functional Comparison with Pharmacologically Active Analogs

  • Dorzolamide-Related Compounds: These carbonic anhydrase inhibitors share halogenated aromatic motifs, suggesting this compound might exhibit enzyme inhibitory activity. However, the absence of sulfonamide groups in this compound may limit its potency .
  • This compound’s halogenation could enhance receptor binding affinity compared to non-halogenated steroids .

Q & A

Q. How can systematic reviews and meta-analyses improve the interpretation of this compound’s clinical potential?

  • Methodological Answer : Define inclusion/exclusion criteria a priori (e.g., peer-reviewed studies with ≥10 subjects). Use GRADE criteria to assess evidence quality. For conflicting results, perform subgroup analyses by patient demographics or study design. Publish protocols on PROSPERO to reduce bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Monotesone B
Reactant of Route 2
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Monotesone B

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